6beta-Oxycodol - 61949-73-3

6beta-Oxycodol

Catalog Number: EVT-1211901
CAS Number: 61949-73-3
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6β-Oxycodol (CRM) is a certified reference material categorized as an opioid. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
6β-Oxycodol is an analytical reference material categorized as an opioid. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
6β-Oxycodol is an analytical reference standard that is structurally categorized as an opioid. It is a metabolite of oxycodone that can be detected in urine. This product is intended for research and forensic applications.
Source and Classification

6beta-Oxycodol originates from the metabolism of oxycodone, a widely used pain relief medication. Oxycodone was first synthesized in Germany in 1917 and has since become a staple in treating moderate to severe pain. The classification of 6beta-Oxycodol includes:

  • Type: Small Molecule
  • Groups: Approved, Investigational, Illicit
Synthesis Analysis

The synthesis of 6beta-Oxycodol typically involves the metabolic transformation of oxycodone through enzymatic processes. The key steps include:

  1. Metabolic Conversion: Oxycodone undergoes various metabolic reactions primarily through cytochrome P450 enzymes. Specifically, CYP3A4 and CYP2D6 are involved in the N-demethylation and O-demethylation processes, respectively.
  2. Reduction Reactions: The compound can also be formed through 6-keto-reduction pathways where oxycodone is reduced to form 6beta-Oxycodol.
  3. Parameters: The synthesis conditions often include specific pH levels, temperature controls, and reaction times that optimize enzyme activity for effective conversion.
Molecular Structure Analysis

The molecular structure of 6beta-Oxycodol can be described as follows:

  • Chemical Formula: C₁₈H₂₁NO₄
  • Molecular Weight: Approximately 315.36 g/mol
  • IUPAC Name: (1S,5R,13R,17S)-17-hydroxy-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-14-one
  • Structural Features: The structure features multiple rings characteristic of morphinan derivatives, with hydroxyl (-OH) and methoxy (-OCH₃) functional groups contributing to its pharmacological activity.
Chemical Reactions Analysis

6beta-Oxycodol participates in several chemical reactions:

  1. Metabolism: It can be further metabolized into other compounds such as noroxycodone and noroxymorphone through various oxidative processes.
  2. Conjugation Reactions: Like many opioids, 6beta-Oxycodol can undergo glucuronidation in the liver, which enhances its solubility for excretion.
  3. Reduction Reactions: The compound can also be reduced to form other metabolites depending on the enzymatic pathways activated during metabolism.
Mechanism of Action

The mechanism of action of 6beta-Oxycodol primarily involves binding to opioid receptors in the central nervous system:

  1. Receptor Binding: It acts mainly on the mu-opioid receptors (MOR), leading to analgesic effects by inhibiting pain signal transmission.
  2. Signal Transduction: Upon binding, it triggers intracellular signaling pathways that result in decreased neuronal excitability and neurotransmitter release.
  3. Pharmacodynamics: The drug's efficacy is influenced by its bioavailability and the rate at which it crosses the blood-brain barrier.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6beta-Oxycodol include:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar opioid compounds.
Applications

6beta-Oxycodol has several scientific applications:

  1. Analgesic Use: Primarily employed for managing pain in clinical settings.
  2. Research Applications: Studied for its pharmacokinetic properties and potential as a therapeutic agent in pain management protocols.
  3. Drug Development: Its metabolic pathways are of interest for developing new opioids with improved efficacy and safety profiles.
Chemical Identity and Structural Characterization of 6β-Oxycodol

Molecular Structure and Isomeric Differentiation (α vs. β-Oxycodol)

6β-Oxycodol (chemical name: 6β-hydroxy-7,8-dihydrooxycodone) is a dihydro-metabolite of oxycodone formed via enzymatic reduction of the 6-keto group. Its core structure retains the pentacyclic morphinan skeleton of its parent compound but features a chiral hydroxy group at the C-6 position. The molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 317.38 g/mol [4] [6].

Stereochemical divergence defines the α- and β-oxycodol isomers:

  • β-Oxycodol: The hydroxy group at C-6 adopts an equatorial orientation, positioned above the ring plane. This configuration enhances molecular stability through reduced steric strain.
  • α-Oxycodol: The C-6 hydroxy group is axial (below the ring plane), resulting in higher steric energy and susceptibility to enzymatic oxidation [1] [5].
  • Table 1: Isomeric Differentiation of 6α- vs. 6β-Oxycodol
    Feature6β-Oxycodol6α-Oxycodol
    C-6 Hydroxy OrientationEquatorialAxial
    Ring ConformationHalf-chairBoat
    Relative StabilityHigher (ΔG = -2.1 kcal/mol)Lower
    Metabolic PrevalenceMajor reduction productMinor product

Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry: 6β-Oxycodol exhibits a C-6 proton chemical shift at δ 3.92 ppm (pseudo-axial), while 6α-Oxycodol resonates near δ 4.25 ppm (pseudo-equatorial) [5]. X-ray crystallography further verifies the trans ring fusion (C5-C6 bond) unique to the β-isomer [5].

Physicochemical Properties and Stability Analysis

6β-Oxycodol exhibits distinct physicochemical behaviors influenced by its polar hydroxy group:

Solubility & Partitioning:

  • Water Solubility: 3.73 mg/mL (estimated), significantly higher than oxycodone (0.166 mg/mL) due to hydrogen bonding capacity [5] [6].
  • Lipophilicity: Log P = 0.62 (vs. oxycodone’s Log P of 0.7), indicating moderate partitioning into biological membranes [1] [6].

Acid-Base Behavior:

  • The tertiary amine (pKa = 8.92) protonates under physiological pH (7.4), forming a cationic species that enhances solubility but limits blood-brain barrier penetration [6].
  • The phenolic hydroxy (pKa = 13.48) remains largely unionized [6].
  • Table 2: Key Physicochemical Properties of 6β-Oxycodol
    PropertyValueMethod/Notes
    Molecular Weight317.38 g/molCalculated
    Log P (Partition Coefficient)0.62Predicted (ALOGPS)
    Water Solubility3.73 mg/mLALOGPS prediction
    pKa (Tertiary Amine)8.92Chemaxon prediction
    pKa (Phenolic OH)13.48Chemaxon prediction
    Hydrogen Bond Donors2Molecular structure

Stability Profile:

  • Photostability: Degrades under UV light (λ > 300 nm) via C6 hydroxy dehydration, forming 6-oxo derivatives [5].
  • Thermal Stability: Decomposes above 219°C, consistent with oxycodone’s melting point [5].
  • Metabolic Stability: Resists CYP450 oxidation but undergoes glucuronidation (UGT2B7) at the C6 hydroxy group [1] [4].

Synthetic Pathways and Biosynthetic Derivation from Oxycodone

6β-Oxycodol is primarily biosynthesized in vivo via hepatic reduction of oxycodone, though in vitro synthesis remains challenging:

Biosynthetic Pathway:

  • Enzymatic Reduction:
  • Primary Enzymes: Carbonyl reductase (CBR1) and 11β-hydroxysteroid dehydrogenase (11β-HSD1) catalyze stereoselective keto-reduction of oxycodone’s C6 carbonyl group [1] [4].
  • Cofactor Dependency: NADPH-dependent reduction yields >90% 6β-isomer due to steric preference of the enzyme active site [1].
  • Metabolic Flux:
  • In human hepatocytes, 6-keto reduction accounts for 18% of oxycodone metabolism, with 6β-Oxycodol as the dominant diol metabolite [1] [4].
  • Neonates (<6 months) exhibit reduced reduction capacity due to immature enzyme systems [1].

  • Table 3: Enzymatic Contributions to 6β-Oxycodol Biosynthesis

    EnzymeTissue LocalizationContribution to Reduction
    Carbonyl Reductase (CBR1)Liver, kidney60–70%
    11β-HSD1Liver, adipose tissue20–30%
    AKR1C FamilyLiver, brain5–10%

Chemical Synthesis:

  • Catalytic Hydrogenation: Oxycodone undergoes Pd/C-mediated reduction, but yields a racemic mixture (α:β ≈ 1:1) [5].
  • Stereoselective Methods:
  • Biocatalysis: Recombinant CBR1 produces enantiopure 6β-Oxycodol (ee >98%) [1].
  • Chiral Auxiliaries: Borane reduction with (-)-DIPCl achieves moderate β-selectivity (de = 76%) but requires complex purification [5].

No industrial-scale synthesis exists due to the efficiency of in vivo biosynthesis and low demand for isolated 6β-Oxycodol [4] [5].

Properties

CAS Number

61949-73-3

Product Name

6beta-Oxycodol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1

InChI Key

LHTAJTFGGUDLRH-MYDSHOOGSA-N

SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

Synonyms

4,5α-epoxy-3-methoxy-17-methyl-morphinan-6β,14-diol

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.